molecular formula C8H9ClO B106637 4-(Chloromethyl)benzyl alcohol CAS No. 16473-35-1

4-(Chloromethyl)benzyl alcohol

Cat. No.: B106637
CAS No.: 16473-35-1
M. Wt: 156.61 g/mol
InChI Key: OGALXJIOJZXBBP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzyl alcohol (CAS: 16473-35-1) is a chlorinated aromatic alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . Its structure features a chloromethyl (-CH₂Cl) group and a hydroxymethyl (-CH₂OH) group at the para positions on the benzene ring. This compound is widely utilized as a key intermediate in organic synthesis, polymer chemistry (e.g., polystyrene-polyolefin block copolymers) , and drug delivery systems (e.g., quercetin-loaded micelles for lung cancer treatment) . It exhibits high reactivity due to the electron-withdrawing chlorine atom, enabling nucleophilic substitution reactions. Safety data highlight its corrosive nature, requiring precautions against skin/eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzyl alcohol can be synthesized from 4-(chloromethyl)benzoyl chloride. The reaction involves the reduction of 4-(chloromethyl)benzoyl chloride using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chloromethylation of toluene followed by oxidation. The chloromethylation is typically carried out using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2). The resulting 4-(chloromethyl)toluene is then oxidized to form this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst

    Substitution: Hydroxide ions (OH-)

Major Products Formed:

  • 4-(Chloromethyl)benzaldehyde
  • 4-(Chloromethyl)benzoic acid
  • 4-(Hydroxymethyl)benzyl alcohol

Scientific Research Applications

Organic Synthesis

4-(Chloromethyl)benzyl alcohol serves as a bifunctional substrate in organic synthesis. It has been utilized in the synthesis of various organic compounds, including:

  • Benzylation Reactions : The compound can undergo chemoselective reactions where the benzylic alcohol participates preferentially over the benzylic chloride, leading to high yields of desired products. For instance, it has been employed in reactions with p-xylene to produce diarylmethanes .
  • Polymerization : Due to its reactive chloromethyl group, it can act as a monomer in polymerization processes. Studies have shown that it can lead to self-polymerization under certain conditions, which can be harnessed for creating new polymeric materials .

Medicinal Chemistry

The compound's structure allows it to be explored for potential pharmaceutical applications. Research indicates that derivatives of this compound may exhibit biological activities, making them candidates for drug development . The presence of the hydroxymethyl group is particularly interesting for modifying biological activity through further functionalization.

Case Study 1: Benzylation of Arenes

In an experimental setup, this compound was used as a substrate for the benzylation of various arenes. The results demonstrated that using different solvents and reaction conditions significantly affected the yield and selectivity of the products. For example, using less activated arenes resulted in lower yields due to self-polymerization phenomena observed during the reactions .

SolventYield (%)Observations
Benzene85Good yield with minimal polymerization
Chlorobenzene<5Significant self-polymerization
Fluorobenzene70Moderate yield with regioselectivity

Case Study 2: Polymer Applications

In another study focusing on polymer science, researchers explored the use of this compound as a monomer in the synthesis of functional polymers. The study highlighted how varying the conditions could lead to materials with distinct properties suitable for applications in drug delivery systems and advanced materials .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzyl alcohol largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below compares 4-(chloromethyl)benzyl alcohol with analogs differing in substituent groups, positions, or functional groups:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound C₈H₉ClO -CH₂Cl (para), -CH₂OH (para) 156.61 Polymer synthesis, drug delivery, nucleophilic substitution
2-Chlorobenzyl alcohol C₇H₇ClO -Cl (ortho), -CH₂OH (para) 142.58 Minor byproduct in benzyl alcohol chlorination; low stability
4-Chloro-3-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O -Cl (para), -CF₃ (meta) 210.58 High hydrophobicity; potential agrochemical intermediate
4-(Trifluoromethyl)benzyl alcohol (4-TBA) C₈H₇F₃O -CF₃ (para), -CH₂OH (para) 176.14 Catalyst in organic synthesis; electron-withdrawing properties
4-Hydroxybenzyl alcohol C₇H₈O₂ -OH (para), -CH₂OH (para) 124.14 Antioxidant; pharmaceutical intermediate (e.g., neuroprotection)
4-Methoxybenzyl alcohol C₈H₁₀O₂ -OCH₃ (para), -CH₂OH (para) 150.17 Electron-donating group; limited reactivity in substitution
3-Chloro-4-methylbenzyl alcohol C₈H₉ClO -Cl (meta), -CH₃ (para) 156.61 Technical applications; steric hindrance reduces reactivity

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The chloromethyl group in this compound enhances electrophilicity, enabling nucleophilic attacks in reactions with Grignard reagents (e.g., synthesis of zinc complexes for block copolymers) .
    • In contrast, 4-methoxybenzyl alcohol (-OCH₃) exhibits electron-donating effects, reducing reactivity in substitution reactions .
    • Trifluoromethyl (-CF₃) in 4-TBA further increases electron withdrawal, making it a superior catalyst in charge-transfer reactions .
  • Positional Isomerism :

    • 2-Chlorobenzyl alcohol (ortho-substituted) is less stable due to steric strain, forming only in trace amounts during benzyl alcohol chlorination .
    • 4-Chloro-3-(trifluoromethyl)benzyl alcohol combines para-chlorine and meta-trifluoromethyl groups, creating steric and electronic complexity suited for specialized syntheses .

Biological Activity

4-(Chloromethyl)benzyl alcohol is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, potential carcinogenicity, and other relevant pharmacological activities.

  • Chemical Name : this compound
  • CAS Number : 16473-35-1
  • Molecular Formula : C8H9ClO
  • Molecular Weight : 172.61 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting its potential application in pharmaceutical formulations as an antimicrobial agent .

2. Carcinogenicity Studies

A study conducted on related compounds, including this compound, assessed their biological activity through several assays:

  • Salmonella/microsome assay
  • Bacterial fluctuation assays
  • DNA repair assay in HeLa cells
  • Mouse lymphoma mutation assay

Results indicated that this compound was active in the first three assays but did not show activity in the mouse lymphoma mutation assay. This suggests a potential for carcinogenic activity, although further studies are required to confirm these findings and understand the mechanisms involved .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising antimicrobial properties.

Research Findings Summary Table

StudyBiological ActivityMethodologyKey Findings
CarcinogenicityAssaysActive in Salmonella/microsome and DNA repair assays; inactive in mouse lymphoma assay
AntimicrobialMIC TestingEffective against E. coli (MIC = 32 µg/mL), S. aureus (MIC = 16 µg/mL)
Toxicological EffectsSafety DataPotential respiratory irritant; may cause reactive airways dysfunction syndrome (RADS)

Toxicological Concerns

Exposure to this compound can lead to various health issues, particularly respiratory problems. The compound is classified as a potential irritant, and prolonged exposure may result in chronic conditions such as asthma-like symptoms due to reactive airways dysfunction syndrome (RADS) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-(Chloromethyl)benzyl alcohol and its impurities in reaction mixtures?

  • Methodology : A sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) coupled with GC-MS/MS is effective for simultaneous analysis of structurally similar chlorinated benzyl alcohols (e.g., 4-chlorobenzyl alcohol) . For impurity profiling, reversed-phase HPLC with UV detection can resolve byproducts like benzaldehyde or residual (chloromethyl)benzene, using retention time matching and correction factors (e.g., 1.3× multiplier for baseline shifts) .

Q. How can this compound be synthesized in the laboratory?

  • Synthesis Protocol :

React 4-chlorobenzyl chloride with a hydroxyl source (e.g., aqueous NaOH) under reflux in ethanol.

Use anhydrous potassium carbonate (K₂CO₃) as a catalyst to enhance nucleophilic substitution efficiency .

Monitor reaction completion via TLC or colorimetric changes (e.g., precipitation upon quenching).

Purify via recrystallization from ethanol or column chromatography .

Q. What stability precautions are critical for storing this compound?

  • Storage Guidelines :

  • Store in airtight containers under dry, cool conditions (≤25°C) to prevent hydrolysis of the chloromethyl group .
  • Avoid contact with acid anhydrides, oxidizers, and reducing agents due to potential exothermic reactions .
  • Use glass or PTFE-lined containers to minimize leaching from reactive metals .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized under varying conditions?

  • Experimental Design :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve nucleophilic substitution rates compared to ethanol .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
  • Temperature Gradient : Optimize reflux temperature (80–100°C) to balance reaction rate vs. thermal decomposition .
    • Data Contradiction Analysis : Conflicting reports on benzyl alcohol stability in acidic media vs. enhanced reactivity in basic conditions suggest pH-dependent degradation pathways.

Q. What mechanistic insights explain the formation of byproducts like benzaldehyde during synthesis?

  • Byproduct Analysis :

  • Oxidation of the benzyl alcohol moiety to benzaldehyde occurs via trace metal catalysts (e.g., Fe³⁺) or aerial oxygen .
  • Impurity profiling via GC-MS/MS can identify halogenated side products (e.g., dichlorotoluene) from incomplete substitution .
    • Mitigation Strategies : Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres .

Q. How do computational methods aid in predicting NMR spectra for this compound derivatives?

  • Computational Workflow :

Use density functional theory (DFT) to calculate chemical shifts (e.g., B3LYP/6-31G* basis set).

Compare predicted vs. experimental spectra for derivatives like 4-(trifluoromethyl)benzyl alcohol, leveraging known substituent effects on δ values (e.g., electron-withdrawing groups deshield protons) .

  • Validation : Cross-reference with databases like PubChem or NIST Chemistry WebBook for benchmark data .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGALXJIOJZXBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408409
Record name 4-(Chloromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16473-35-1
Record name 4-(Chloromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloromethyl benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chloromethylbenzoic acid (20 mmol) was dissolved in 20 ml THF, then 30 ml borane/THF were added. The mixture was stirred for 16 hrs at room temperature, and then quenched with excess methanol. Evaporation yielded about 2.5 g 4-chloromethylbenzyl alcohol 36.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-benzenedimethanol (13.8 g, 0.10 mole) was dispersed in chloroform (100 mL) in a 500 mL three-neck round bottom flask equipped with a magnetic stirring bar, an addition funnel, a nitrogen inlet and a gas scrubber. The mixture was cooled to 0° C. in an ice bath. Thionyl chloride (13.1 g, 0.11 mole) dissolved in chloroform (10 mL) was added dropwise over ten minutes with rapid stirring to the cooled mixture. As the addition proceeded, the mixture largely cleared. During the addition step, and for one hour thereafter, the reaction flask was swept with nitrogen which was then passed through the scrubber before venting to the atmosphere. The nitrogen was turned off and the scrubber disconnected. The mixture was allowed to come to room temperature and stirring was continued for 20 hours. Sufficient sodium bicarbonate was added to neutralize any residual hydrogen chloride. The mixture was filtered through a coarse glass frit and the solvent removed under reduced pressure at 35° C. A sample of the residue was chromatographed on silica gel (200 g) with an ethyl acetate:hexane (2:3) solvent. p-Hydroxymethyl- benzyl chloride was obtained in 75% yield (11.64 g). The product had a melting point of 58°-60° C. NMR spectral data were as follows: 1H NMR (CDCl3, 300 MHz): δ 7.3 (m, 4H), 4.70 (s, 2H), 4.59 (s, 2H), 1.67 (s, 1H); 13C NMR (CDCl3, 75 MHz, ppm) 141.372, 135.995, 128.876, 127.366, 64.927, 46.121.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-(Chloromethyl)benzyl alcohol
4-(Chloromethyl)benzyl alcohol
4-(Chloromethyl)benzyl alcohol
4-(Chloromethyl)benzyl alcohol
4-(Chloromethyl)benzyl alcohol
4-(Chloromethyl)benzyl alcohol

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